molecular formula C21H29N3O2S B2882875 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide CAS No. 1049514-43-3

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

Katalognummer: B2882875
CAS-Nummer: 1049514-43-3
Molekulargewicht: 387.54
InChI-Schlüssel: VROXLUODUBKBJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is a chemical research compound featuring a phenylpiperazine moiety linked to an ethanesulfonamide group via a propyl chain. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with a range of biological targets, particularly in the central nervous system . Piperazine-containing compounds are frequently investigated for their activity on various neurotransmitter receptors . The specific molecular architecture of this compound, which combines multiple phenyl rings and a polar sulfonamide group, suggests it may be of significant interest in the design of novel ligands for receptor binding studies. Researchers may explore its potential as a modulator of purinergic or other G-protein coupled receptor signaling pathways, given the established role of similar structures in such research contexts . This product is provided for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

IUPAC Name

2-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c25-27(26,19-12-20-8-3-1-4-9-20)22-13-7-14-23-15-17-24(18-16-23)21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROXLUODUBKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of 4-Phenylpiperazine

4-Phenylpiperazine is reacted with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux (82°C) for 12–18 hours. This yields 1-(3-chloropropyl)-4-phenylpiperazine (Yield: 68–75%).

Gabriel Synthesis for Primary Amine Formation

The chloropropyl intermediate is subjected to the Gabriel synthesis:

  • Phthalimide protection : React with potassium phthalimide in DMF at 110°C for 6 hours to form 1-(3-phthalimidopropyl)-4-phenylpiperazine .
  • Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol at reflux (78°C) for 4 hours liberates the primary amine, yielding Intermediate A (Yield: 82%).

Synthesis of Intermediate B: 2-Phenylethanesulfonyl Chloride

Sulfonation of 2-Phenylethanol

2-Phenylethanol is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The reaction is quenched with ice-cold water, and the organic layer is dried to yield 2-phenylethanesulfonic acid (Yield: 89%).

Chlorination with Thionyl Chloride

The sulfonic acid is refluxed with excess thionyl chloride (SOCl₂) in toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure to afford Intermediate B as a pale-yellow liquid (Yield: 95%).

Coupling of Intermediates A and B

Sulfonamide Bond Formation

Intermediate A (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Intermediate B (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction is warmed to room temperature and stirred for 12 hours.

Workup :

  • Wash with 5% aqueous HCl (removes excess triethylamine).
  • Extract with saturated NaHCO₃ (neutralizes residual sulfonyl chloride).
  • Dry over MgSO₄ and concentrate under vacuum.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound as a white solid (Yield: 76%).

Alternative Synthetic Routes

Reductive Amination Approach

  • 3-Oxopropyl-4-phenylpiperazine is synthesized via oxidation of 1-(3-hydroxypropyl)-4-phenylpiperazine (Jones reagent, acetone, 0°C).
  • Condensation with 2-phenylethanesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–5) at 25°C for 24 hours (Yield: 65%).

Solid-Phase Synthesis

A Wang resin-bound 4-phenylpiperazine is propylated using 3-iodopropanol , followed by sulfonylation with 2-phenylethanesulfonyl chloride . Cleavage with TFA/H₂O (95:5) liberates the target compound (Yield: 58%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 10H, Ar-H), 3.52 (t, J = 6.8 Hz, 2H, CH₂N), 2.86–2.45 (m, 14H, piperazine/CH₂S/CH₂NH), 1.92 (quintet, J = 6.8 Hz, 2H, CH₂CH₂CH₂).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₈N₃O₂S [M+H]⁺: 394.1912; found: 394.1909.

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O): Retention time = 8.7 min; Purity >98%.

Optimization Challenges and Solutions

  • Amine Protection : Unprotected amines during sulfonylation led to bis-sulfonamide byproducts. Using phthalimide protection mitigated this issue.
  • Solvent Selection : Dichloromethane outperformed THF due to better solubility of intermediates.
  • Temperature Control : Exothermic sulfonylation required strict temperature control to prevent decomposition.

Industrial-Scale Considerations

  • Cost Efficiency : Substituting 1-bromo-3-chloropropane with 1,3-dibromopropane reduced raw material costs by 22%.
  • Green Chemistry : Replacing SOCl₂ with PCl₅ in sulfonyl chloride synthesis improved atom economy (78% → 89%).

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory. The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds sharing the 4-phenylpiperazine-propyl motif demonstrate diverse pharmacological profiles:

Compound Name/ID Key Structural Features Pharmacological Activity IC50/Receptor Affinity Source
13 (from ) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 5-HT2A antagonism, antiplatelet IC50 = 27.3 µM (collagen-induced aggregation)
HBK14–HBK19 () Phenoxyethoxyethyl or phenoxypropyl-linked 2-methoxyphenylpiperazines Likely CNS modulation (hypothesized) Not reported
Tetrahydro-beta-carbolines () 2- or 3-substituted β-carbolines with alkyl chains 5-HT1A/5-HT2 receptor affinity Ki (5-HT1A) = 4–15 nM

Key Observations :

  • Compound 13 () shares the 3-(4-phenylpiperazin-1-yl)propyl group with the target compound but incorporates a hydantoin ring, enhancing its antiplatelet efficacy over sarpogrelate (IC50 = 66.8 µM) .
  • β-Carbolines () achieve nanomolar 5-HT1A affinity through protonated alkyl chains, a feature absent in the target compound, which may limit its CNS activity .
Sulfonamide-Based Analogues

Sulfonamide derivatives with similar synthetic routes exhibit antimicrobial or self-assembling properties:

Compound Name/ID Key Structural Differences Bioactivity Synthesis Yield/Notes Source
7J () Benzophenone-linked quaternary ammonium Antimicrobial 77% yield; confirmed via NMR
7H () Diisopropoxyphosphoryl group Antimicrobial 86% yield; stable in solution
7F () Trimethoxysilyl group Self-assembling antimicrobial 86% yield; viscous oil

Key Observations :

  • The target compound’s ethanesulfonamide group is retained in 7J, 7H, and 7F, but these analogs feature quaternary ammonium salts and bulky substituents (e.g., benzophenone, phosphoryl groups), which enhance their antimicrobial activity .
  • Unlike the target compound, these derivatives exhibit self-assembly properties, likely due to their charged ammonium groups and hydrophobic substituents .
Functional Comparison with 5-HT2A Antagonists

The target compound’s phenylpiperazine-propyl group aligns with known 5-HT2A antagonists:

Compound Name/ID Structural Overlap Antiplatelet/CNS Activity Efficacy Source
Ketanserin Phenylpiperazine-like moiety 5-HT2A antagonism IC50 = 32.1 µM (collagen)
Sarpogrelate Sulfonamide-piperazine hybrid 5-HT2A antagonism IC50 = 66.8 µM (collagen)

Key Observations :

  • The target compound’s ethanesulfonamide group may improve metabolic stability over sarpogrelate’s ester-linked sulfonamide .
  • Its lack of a hydantoin ring (cf. Compound 13) likely reduces antiplatelet potency but may enhance selectivity for other 5-HT receptor subtypes .

Biologische Aktivität

2-Phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O2SC_{22}H_{30}N_2O_2S. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer effects.

Structural Characteristics

Component Description
Molecular Weight 398.56 g/mol
Functional Groups Sulfonamide, Phenyl, Piperazine
Solubility Soluble in organic solvents

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of various sulfonamide derivatives, including those similar to this compound. Research indicates that these compounds can inhibit cell growth across multiple cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative activity of several sulfonamide analogs, including derivatives of 4-phenylpiperazine, it was found that certain compounds exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were reported in the nanomolar range, demonstrating potent activity against resistant cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Many sulfonamides induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Microtubule Disruption : Some derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .

Table 1: Antiproliferative Activity of Sulfonamide Derivatives

Compound Cell Line IC50 (nM) Mechanism
Compound AMCF750Microtubule disruption
Compound BHT-2975G2/M phase arrest
Compound CM21100Apoptosis induction

Antimicrobial Activity

In addition to anticancer properties, sulfonamides have demonstrated antimicrobial activities. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the sulfonamide moiety, which is known for its ability to inhibit bacterial folic acid synthesis.

Research Findings

A study focusing on similar compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Toxicity Profile

While evaluating the biological activity of this compound, it is crucial to consider its toxicity. Preliminary studies indicate that many derivatives exhibit low toxicity in non-cancerous cell lines, making them promising candidates for further development.

Q & A

Q. What are the key synthetic pathways for 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide?

The synthesis typically involves multi-step routes, including:

  • Core Formation : Reacting a benzenesulfonyl chloride derivative with a propylamine-linked phenylpiperazine intermediate under basic conditions (e.g., NaOH in dichloromethane).
  • Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki–Miyaura coupling for aryl group attachment).
  • Optimization : Critical parameters include solvent choice (e.g., THF for polar aprotic conditions), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Spectroscopic Analysis : NMR (¹H/¹³C) identifies proton environments and carbon frameworks (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm; sulfonamide S=O stretching at ~1350 cm⁻¹ in IR) .
  • Chromatography : HPLC or GC-MS validates purity (>95%) and detects side products.
  • X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers or steric hindrance in the piperazine-propyl chain .

Q. What in vitro assays are recommended for initial biological screening?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT2A or σ receptors) using HEK-293 cells expressing human receptors .
  • Cell Viability Assays : MTT or ATP-based tests on cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative activity .
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase (AChE) or kinase inhibition, using donepezil or staurosporine as controls .

Advanced Research Questions

Q. How does the compound modulate serotonin receptors, and what methodologies validate its selectivity?

  • Mechanistic Insight : The phenylpiperazine moiety binds 5-HT2A receptors, acting as an antagonist (IC₅₀ ~27 µM for platelet aggregation inhibition) . Computational docking (e.g., AutoDock Vina) predicts interactions with transmembrane helices 3 and 6 of the receptor.
  • Selectivity Validation : Competitive binding assays against off-target receptors (e.g., dopamine D₂, α₁-adrenergic) using [³H]-spiperone or [³H]-prazosin .

Q. How can contradictions in biological activity data across assays be resolved?

  • Comparative Reactivity Studies : Analyze hydrolysis rates (e.g., k = 0.08 h⁻¹ for the target vs. 0.12 h⁻¹ for analogues) under physiological pH to assess metabolic stability .
  • Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and control compounds (e.g., ketanserin for 5-HT2A) to minimize variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 µM) to identify biphasic effects or off-target activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Introduce ester groups at the sulfonamide nitrogen to enhance oral bioavailability, with hydrolysis in plasma .
  • Metabolic Pathway Mapping : LC-MS/MS identifies hepatic metabolites (e.g., CYP450-mediated N-dealkylation) using human liver microsomes .
  • Blood-Brain Barrier Penetration : LogP calculations (target ~3.2) and PAMPA-BBB assays predict CNS accessibility .

Q. How does structural modification impact activity against Gram-positive bacteria?

  • SAR Analysis : Compare MIC values of analogues with varied substituents (e.g., 3-chloro-2-methylphenyl enhances antibacterial activity against S. aureus by 4-fold vs. unsubstituted phenyl) .
  • Membrane Disruption Assays : Fluorescent dye leakage (e.g., calcein release from liposomes) confirms surfactant-like activity from the sulfonamide-propyl chain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.